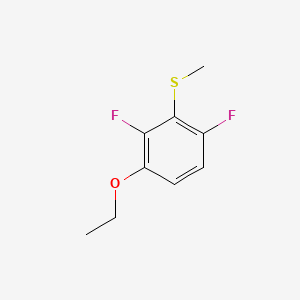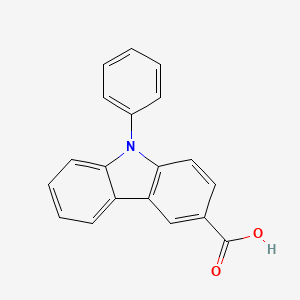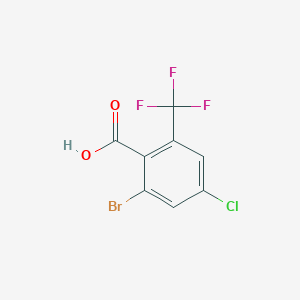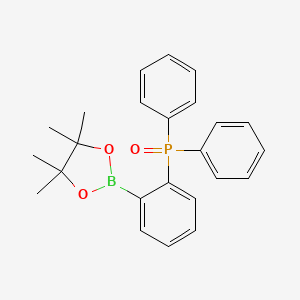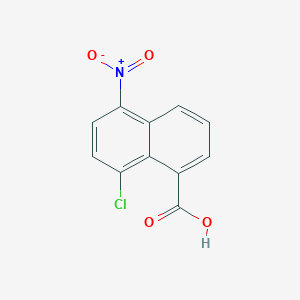
8-Chloro-5-nitro-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-nitro-1-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a chlorine atom at the 8th position and a nitro group at the 5th position on the naphthalene ring
Métodos De Preparación
The synthesis of 8-Chloro-5-nitro-1-naphthoic acid typically involves several steps. The starting material is usually 1-naphthoic acid. The synthetic route includes:
Bromination: The 1-naphthoic acid is first brominated to block the C-5 position.
Chlorination: Finally, the nitro compound undergoes chlorination to introduce the chlorine atom at the C-8 position.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
8-Chloro-5-nitro-1-naphthoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as zinc in acetic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include zinc, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Chloro-5-nitro-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-nitro-1-naphthoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can also participate in various substitution reactions, leading to the formation of different products that exert biological effects .
Comparación Con Compuestos Similares
8-Chloro-5-nitro-1-naphthoic acid can be compared with other similar compounds, such as:
5-Chloro-8-nitro-1-naphthoyl chloride: This compound is used as a protective group for amines and amino acids.
1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity due to reduced steric strain upon protonation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H6ClNO4 |
|---|---|
Peso molecular |
251.62 g/mol |
Nombre IUPAC |
8-chloro-5-nitronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6ClNO4/c12-8-4-5-9(13(16)17)6-2-1-3-7(10(6)8)11(14)15/h1-5H,(H,14,15) |
Clave InChI |
VVLDMWHPEGBFLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)
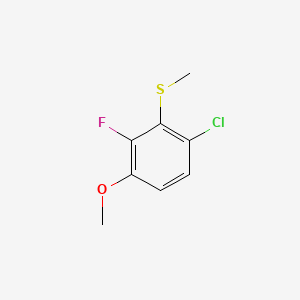
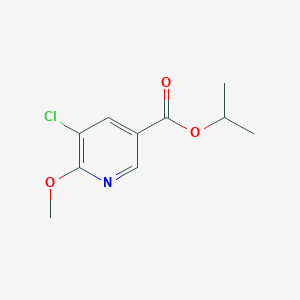
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)

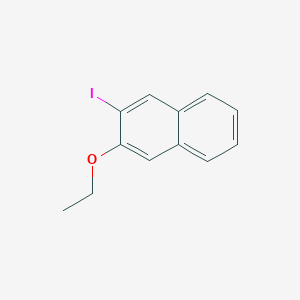
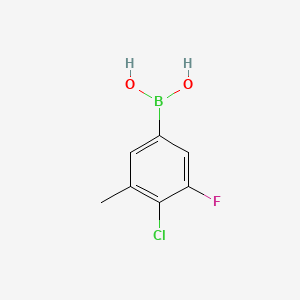
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
